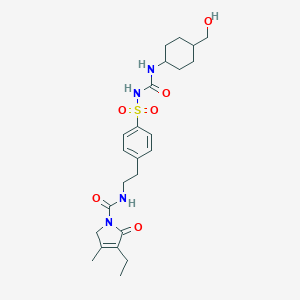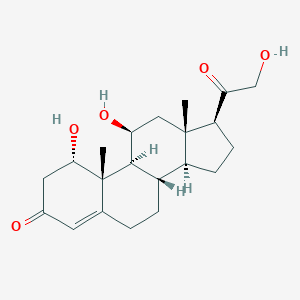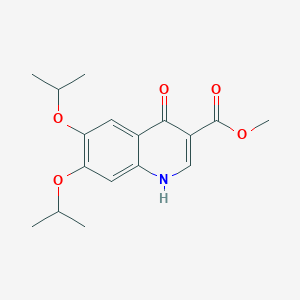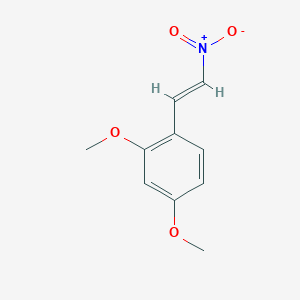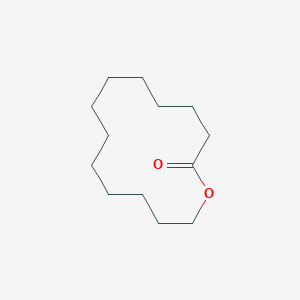
Oxacyclotetradecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxacyclotetradecan-2-one is a cyclic ketone that has gained significant attention in the field of organic chemistry due to its unique structure and properties. The compound is also known as 14-membered lactone and is synthesized through various methods. Oxacyclotetradecan-2-one has potential applications in scientific research, especially in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
1. Proton-Driven Self-Assembled Systems
Oxacyclotetradecan-2-one, in its protonated forms, plays a role in host-guest chemistry. It forms acid-driven adducts in solution with certain metal complexes. These adducts exhibit distinct optical outputs that behave according to logic gate functions like XOR and XNOR, demonstrating potential in molecular electronics and photonics (Bergamini et al., 2004).
2. Chelation of Heavy Metal Ions
It is an ideal ligand for chelating heavy metal ions such as Ni 2+ and Cu 2+. The chelation process influences the preference for high or low spin configurations in metal complexes, which is crucial in understanding the properties and behaviors of these complexes (Buysser et al., 2005).
3. Reactivity Towards Reductants and DNA
This compound, when forming complexes with certain metals, shows reactivity towards various reductants and DNA. This reactivity is significant in the field of bioinorganic chemistry, providing insights into how these complexes interact with biological molecules (Bakac & Wang, 2000).
4. Antibiotic Biosynthesis
It is involved in the biosynthesis of important antibiotics like Oxytetracycline, a broad-spectrum antibiotic. Understanding its role in antibiotic biosynthesis can lead to advancements in pharmaceuticals and drug development (Pickens & Tang, 2010).
5. Spectroscopic Identification in Metal Complexes
Its derivatives have been used in spectroscopic studies to identify and characterize metal complexes. These studies contribute to the field of coordination chemistry and materials science (Prakash et al., 2015).
6. Proteolytic Activity
The Cu(II) complex of a derivative shows significant proteolytic activity. This has implications in biochemistry and could be utilized in the study of protein interactions and enzymatic activities (Jang & Suh, 2008).
7. Mycoremediation Technique
It plays a role in the biodegradation of antibiotics in the environment, which is crucial in addressing the issue of pharmaceutical contaminants. Understanding this process can lead to effective bioremediation strategies (Migliore et al., 2012).
Eigenschaften
CAS-Nummer |
1725-04-8 |
|---|---|
Produktname |
Oxacyclotetradecan-2-one |
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
oxacyclotetradecan-2-one |
InChI |
InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2 |
InChI-Schlüssel |
IUDIJIVSWGWJNV-UHFFFAOYSA-N |
SMILES |
C1CCCCCCOC(=O)CCCCC1 |
Kanonische SMILES |
C1CCCCCCOC(=O)CCCCC1 |
melting_point |
27.5°C |
Andere CAS-Nummern |
1725-04-8 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



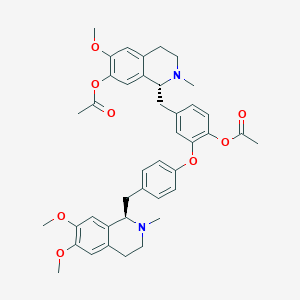
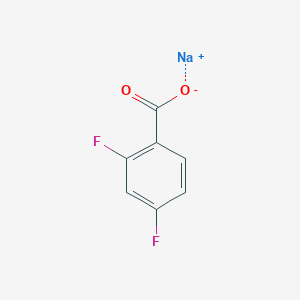
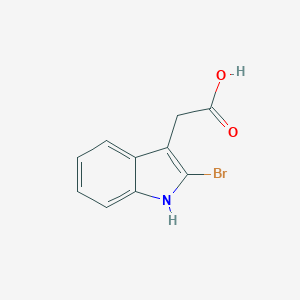
![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)
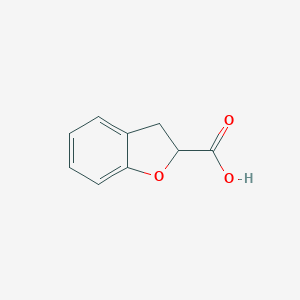

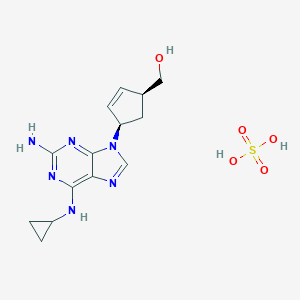
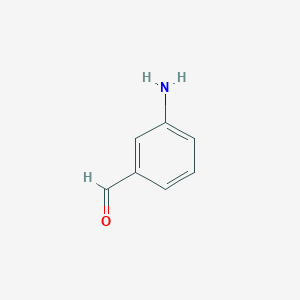
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
